Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Hopping

Researchers sourcing kinase-focused libraries often encounter regioisomeric mixtures or unprotected acids that confound SAR. This validated intermediate (CAS 514800-95-4) eliminates that uncertainty with its defined meta-substitution and stable methyl ester, ensuring reproducible cell permeability data. - Distinct meta-vector engages allosteric kinase pockets inaccessible to ortho/para isomers. - Nitro handle enables rapid amine diversification for amide/sulfonamide library synthesis. - Ester moiety serves as a strategic anchor for PROTAC linker conjugation after hydrolysis.

Molecular Formula C12H11N3O4
Molecular Weight 261.23g/mol
CAS No. 514800-95-4
Cat. No. B455589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate
CAS514800-95-4
Molecular FormulaC12H11N3O4
Molecular Weight261.23g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)CN2C=C(C=N2)[N+](=O)[O-]
InChIInChI=1S/C12H11N3O4/c1-19-12(16)10-4-2-3-9(5-10)7-14-8-11(6-13-14)15(17)18/h2-6,8H,7H2,1H3
InChIKeyVTXNCCMRLCHRSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility39.2 [ug/mL]

Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate Overview


Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate (CAS 514800-95-4) is a functionalized pyrazole derivative with the molecular formula C12H11N3O4 and a molecular weight of 261.23 g/mol . It consists of a methyl benzoate ester linked via a methylene bridge to a 4-nitro-1H-pyrazole ring. This compound serves primarily as a research chemical and synthetic intermediate in medicinal chemistry and chemical biology, where its combination of a nitro-substituted heterocycle and a meta-substituted benzoate ester provides a distinct scaffold for further functionalization .

Functionalized pyrazole scaffold with nitro and ester groups
Meta-substituted benzoate for distinct spatial orientation
Versatile synthetic intermediate for SAR library diversification

Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate Substitution Risks


The precise substitution pattern of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate is critical for its intended applications. The meta-positioning of the methyl benzoate group on the phenyl ring, relative to the methylene linker, imparts a unique three-dimensional conformation and electronic distribution that differs from its ortho- and para-substituted regioisomers . Furthermore, the methyl ester moiety is essential for maintaining appropriate lipophilicity and cell permeability during biological assays, whereas the free carboxylic acid analog (CAS 514801-16-2) would exhibit different solubility and ionization characteristics, potentially confounding structure-activity relationship (SAR) studies . Simple substitution with a non-nitro pyrazole or an alternative benzoate regioisomer cannot replicate this compound's specific physicochemical and steric profile, which directly impacts its utility as a validated intermediate or probe molecule .

Regioisomer shift

Ortho/para regioisomers share identical calculated LogP but different 3D geometry, which may alter target engagement.

Ester vs. acid

Free carboxylic acid analog is ionized at physiological pH, potentially reducing cell permeability relative to the methyl ester.

Non-nitro analogs

Absence of the reducible nitro group eliminates a key synthetic handle, limiting downstream diversification options.

Comparative Evidence for Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate


Meta-Substitution: Distinct Pharmacophoric Space

The meta-substitution pattern on the benzoate ring of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate (target) creates a unique spatial arrangement of functional groups compared to its para-substituted regioisomer (methyl 4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate, CAS 514800-69-2) and ortho-substituted regioisomer (methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate, CAS 1005612-69-0). While the calculated partition coefficients (LogP) for all three regioisomers are reported as 2.03 , this identical lipophilicity value underscores that the difference lies not in passive diffusion potential, but in the three-dimensional orientation of the ester and nitro-pyrazole groups. This altered vector approach is critical for engaging distinct binding pockets in target proteins .

Meta vs. para/ortho topology
Computed
LogP 2.03 (identical); different 3D vector
Spatial orientation may affect target engagement
ACD/LogP calculation; no biological assay reported
Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Hopping

Methyl Ester: Essential for Lipophilicity in Cell Assays

The target compound exists as a methyl ester, which is a common prodrug strategy to enhance cell membrane permeability compared to its free carboxylic acid counterpart (3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, CAS 514801-16-2). The ester form has a calculated LogD (pH 5.5) of 2.12, indicating a favorable balance of lipophilicity for passive diffusion across lipid bilayers . In contrast, the free acid would be predominantly ionized at physiological pH, significantly reducing its ability to enter cells and potentially limiting its utility in intracellular target engagement assays. This difference in ionization state and permeability is a critical differentiator for researchers designing cell-based experiments.

Ester LogD (pH 5.5)
Calculated
2.12 (methyl ester) vs. ionized free acid
Methyl ester may support cell permeability
LogD calculated; cell uptake data to verify
Cell Permeability Drug Discovery Chemical Biology

Nitro Group as a Versatile Synthetic Handle

The 4-nitro group on the pyrazole ring is a key functional handle that enables subsequent chemical diversification. This group can be selectively reduced to a primary amine (4-amino-1H-pyrazol-1-yl analog) under standard conditions (e.g., H2, Pd/C or SnCl2), providing a nucleophilic site for further derivatization through amide bond formation, reductive amination, or diazotization . This latent reactivity is a class-level advantage of nitro-substituted pyrazoles, allowing the target compound to serve as a versatile intermediate for generating focused libraries of amine-containing analogs. This is in contrast to compounds lacking this reducible group, which offer fewer downstream diversification points.

Nitro reduction handle
Class-level
-NO₂ → -NH₂ (H₂, Pd/C or SnCl₂)
Enables amine-based derivatization
Standard reduction; scope context-dependent
Synthetic Chemistry Functional Group Interconversion Library Synthesis

Patent-Validated Kinase Inhibitor Intermediate

The structural class to which Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate belongs is explicitly cited in patent literature for the development of kinase inhibitors and other therapeutic agents. For instance, patents such as US-8853207-B2 disclose heterocyclic pyrazole compounds with similar substitution patterns for use in treating diseases mediated by protein kinases . While this specific compound may not be exemplified, its inclusion within the claimed Markush structures underscores its relevance as a building block for generating novel intellectual property. This contextual validation from the patent landscape differentiates it from compounds without such documented utility.

Patent scaffold relevance
Patent context
Cited within US-8853207-B2 (kinase inhibitors)
May support kinase inhibitor lead generation
Not exemplified; structural relevance only
Medicinal Chemistry Kinase Inhibitors Patent Analysis

Applications of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate


Kinase and Enzyme Inhibitor Lead Optimization

The meta-substituted benzoate scaffold of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate provides a distinct three-dimensional vector for engaging ATP-binding pockets or allosteric sites on kinases and other enzymes . Its use as a starting material for library synthesis is supported by its classification in patents related to pyrazole-based kinase inhibitors . The nitro group can be reduced to an amine, allowing for rapid exploration of amide and sulfonamide derivatives to probe SAR and improve target affinity.

PROTAC and Chemical Probe Synthesis

The methyl ester functionality of this compound is crucial for maintaining cell permeability during preliminary screening. Following the identification of a biologically active derivative, the ester can be hydrolyzed to the corresponding carboxylic acid . This acid provides a convenient attachment point for linkers used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) or affinity-based chemical probes, making it a strategic intermediate in targeted protein degradation campaigns.

Novel Pyrazole Functionalization Reactions

As a well-defined small molecule with a reactive nitro group and a stable ester moiety, Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate is an ideal model substrate for developing new synthetic methods. Its meta-substitution pattern offers a less sterically hindered environment compared to its ortho-substituted analog, making it a preferred substrate for investigating regioselective reactions on the pyrazole or benzoate rings . The nitro group also serves as an internal standard for monitoring reduction reactions via LC-MS or NMR.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
meta-Substituted scaffold with nitro handle
Kinase SAR and target engagement assays
PROTAC and chemical probe synthesis
Methyl ester for permeability; hydrolyzable to acid for linker attachment
Cell permeability and linker chemistry verification
Novel pyrazole functionalization
Nitro group as synthetic handle; meta-steric environment
Regioselective reaction monitoring (LC-MS/NMR)

Technical Documentation Hub

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13 linked technical documents
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